molecular formula C13H9NO4 B191768 Maculine CAS No. 524-89-0

Maculine

Cat. No. B191768
CAS RN: 524-89-0
M. Wt: 243.21 g/mol
InChI Key: VPNYHHBCMOYPCJ-UHFFFAOYSA-N
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Description

Masculine is a term used to describe the characteristics and traits typically associated with men. These traits include physical strength, aggression, and competitiveness. However, the concept of masculinity has evolved over time and is now viewed as a complex and multifaceted construct that encompasses social, cultural, and psychological factors. In recent years, there has been a growing interest in the scientific study of masculinity and its effects on human behavior and health.

Scientific Research Applications

  • Sources and Synthesis of Maculine : Maculine's chemical name is 9-methoxy[1,3]dioxolo[4,5-g]furo[2,3-b]quinoline, isolated from several genera of Rutaceae. The mini-review by El-Sawy et al. (2020) covers the different sources of maculine, its methods of separation, synthetic pathways, and biological activities (El-Sawy, Abdelwahab, & Kirsch, 2020).

  • NMR Spectra Analysis : The paper by Nunes et al. (2005) details the use of one- and two-dimensional NMR experiments for the unambiguous assignment of the 1H and 13C NMR chemical shifts of maculine (Nunes et al., 2005).

  • Cytotoxic Activity : Nganou et al. (2019) identified new furoquinoline alkaloids, including maculine B, and assessed their cytotoxicity against a panel of nine cancer cell lines, finding selective activities for these compounds (Nganou et al., 2019).

  • In Vitro and In Vivo Antichagasic Activity : Ferreira et al. (2014) explored the in vitro and in vivo anti-T. cruzi activity of maculine, finding significant activity in vivo, with maculine modifying the course of infection compared to the control group (Ferreira et al., 2014).

  • Phototoxicity to Bacteria and Yeasts : Towers et al. (1981) demonstrated that maculine is phototoxic to certain bacteria and yeasts under long-wave UV light (Towers, Graham, Spenser, & Abramowski, 1981).

  • Antimicrobial Activity : A study by Kuete et al. (2008) on the antimicrobial activity of compounds isolated from Teclea afzelii, including Maculine, showed promising results against various microorganisms (Kuete et al., 2008).

properties

IUPAC Name

8-methoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-15-12-7-2-3-16-13(7)14-9-5-11-10(4-8(9)12)17-6-18-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYHHBCMOYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200416
Record name 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maculine

CAS RN

524-89-0
Record name Maculine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W5VPJ6AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
841
Citations
FM Nunes, BA Barros‐Filho… - Magnetic …, 2005 - Wiley Online Library
One‐ and two‐dimensional NMR experiments were used for the unambiguous assignment of the 1 H and 13 C NMR chemical shifts of the furoquinoline alkaloid maculine (1) and the …
RJ Gell, GK Hughes, E Ritchie - Australian Journal of Chemistry, 1955 - Citeseer
… 7-positions possible for the methylenedioxy group in maculine. In order to distinguish between these alternate structures, maculine was hydrogenolysed and demethylated to the 3-ethyl-…
Number of citations: 10 citeseerx.ist.psu.edu
ER El-Sawy, AB Abdelwahab, G Kirsch - Organic Chemistry, 2020 - arkat-usa.org
… Maculine is a furoquinoline alkaloid widely spread in the bark of several Flindersia; a genus … , maculine was isolated from the root bark of Araliopsis soyauxii (family Rutaceae).Maculine …
Number of citations: 2 www.arkat-usa.org
H Zimmer, R Walter - Zeitschrift für Naturforschung B, 1963 - degruyter.com
The governing principle of these reactions consists in providing free rotation around the a-position of the sub stituted 7-lactones. This is achieved either by radiation or by treatment of …
Number of citations: 9 www.degruyter.com
BK Nganou, AT Mbaveng, SAT Fobofou, AG Fankam… - Fitoterapia, 2019 - Elsevier
… derivative of maculine attributed to 1. Comparison of NMR data of both 1 and maculine in CDCl 3 showed differences (Table S1). Thus, compound 1, trivially named maculine B (1) was …
Number of citations: 28 www.sciencedirect.com
RFC Brown, PT Gilham, GK Hughes… - Australian Journal of …, 1954 - CSIRO Publishing
… , C,,H,,O,N (1) and maculine, C,,H,O,N, were isolated in a total yield of 0 036 per cent. Maculine exhibits the reactions of a furoquinoline alkaloid but maoulosine appears to be of a …
Number of citations: 24 www.publish.csiro.au
T Ohta, Y Mori - … : Journal of the Pharmaceutical Society of …, 1962 - pubmed.ncbi.nlm.nih.gov
… Synthesis of maculine and dihydrokokusaginine] … Synthesis of maculine and dihydrokokusaginine] … maculine …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
EM Cardoso-Lopes, JA Maier, MR da Silva… - Molecules, 2010 - mdpi.com
… The alkaloids maculine, kokusaginine, skimmianine and flindersiamine demonstrated weak mutagenic activity [21,22]. In another species of Rutaceae, Raulinoa echinata Cowan, these …
Number of citations: 104 www.mdpi.com
E Ritchie, WC Taylor, DV Willcocks - Australian Journal of …, 1960 - CSIRO Publishing
… The material (2 g) in the eluate on chromatography on alumina (60 g) yielded maculine (… The ethereal extract on working up as above yielded maculine (0.18 g) and findersiamine (0.8 g)…
Number of citations: 6 www.publish.csiro.au
MW Biavatti, PC Vieira, M Silva… - Journal of the Brazilian …, 2002 - SciELO Brasil
Phytochemical survey of stems and leaves extracts of the South Brazilian endemic plant Raulinoa echinata Cowan, Rutaceae, led to the isolation of known furoquinoline alkaloids: the …
Number of citations: 76 www.scielo.br

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